Tris(tetramethylcyclopentadienyl)europi&

Description

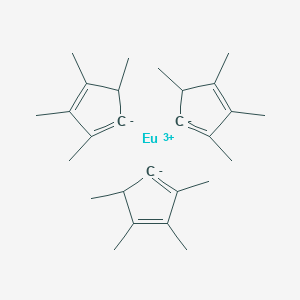

Tris(tetramethylcyclopentadienyl)europium(III) (CAS: 308847-87-2) is an organometallic europium complex with the molecular formula C27H39Eu . The compound features three tetramethylcyclopentadienyl (Me₄Cp) ligands coordinated to a central europium(III) ion. The bulky, electron-donating Me₄Cp ligands confer high thermal stability and a unique coordination geometry, distinguishing it from europium complexes with smaller or less substituted ligands.

Properties

Molecular Formula |

C27H39Eu |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |

InChI Key |

CTPQNFQOYTZECA-UHFFFAOYSA-N |

Canonical SMILES |

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Eu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(tetramethylcyclopentadienyl)europium can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for Tris(tetramethylcyclopentadienyl)europium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is to maintain an inert atmosphere and control the reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tris(tetramethylcyclopentadienyl)europium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form europium(IV) complexes.

Reduction: It can be reduced to europium(II) complexes under specific conditions.

Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often require the presence of coordinating solvents like THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species .

Scientific Research Applications

Tris(tetramethylcyclopentadienyl)europium has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Materials Science: The compound is employed in the synthesis of advanced materials, such as mini-fullerene type zintl anions containing lanthanide ions

Biological Research: It is used in the study of europium-based luminescent probes for biological imaging and sensing.

Mechanism of Action

The mechanism by which Tris(tetramethylcyclopentadienyl)europium exerts its effects involves the coordination of the europium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the europium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or luminescence .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tris(tetramethylcyclopentadienyl)lanthanide(III) Series

Compounds in this series share the same Me₄Cp ligand but differ in the central lanthanide ion. Key examples include:

| Compound | Molecular Formula | Central Metal | Key Properties | Applications |

|---|---|---|---|---|

| Tris(tetramethylcyclopentadienyl)cerium(III) | C27H39Ce | Ce(III) | High redox activity, air-sensitive | Catalysis, redox reactions |

| Tris(tetramethylcyclopentadienyl)neodymium(III) | C27H39Nd | Nd(III) | Paramagnetic, thermally stable | Magnetic materials |

| Tris(tetramethylcyclopentadienyl)lanthanum(III) | C27H39La | La(III) | Water-reactive, UN 3395 classification | Organometallic precursors |

Key Differences :

- Stability : La(III) and Ce(III) analogs exhibit higher air/water reactivity compared to the Eu(III) complex, which benefits from the lanthanide contraction effect enhancing stability .

- Magnetic Properties : The Nd(III) complex is paramagnetic, while the Eu(III) variant shows weak magnetism due to its +3 oxidation state .

Europium Complexes with Alternative Ligands

Beta-Diketonate Complexes

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (CAS: 15522-71-1):

Phenanthroline-Based Complexes

- Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): Structure: Eight-coordinate, with phenanthroline enhancing luminescence quantum yield . Applications: Used in OLEDs and sensors due to sharp emission bands .

Coumarin-Dipicolinate Complexes

- Coumarin-dipicolinate europium(III): Luminescence Tunability: Dual emission properties (visible and NIR) via ligand design . Synthesis: Aqueous route, contrasting with the organometallic synthesis of Me₄Cp complexes .

Key Comparative Data

Table 1: Photophysical and Structural Properties

| Property | Me₄Cp-Eu(III) | Beta-Diketonate-Eu(III) | Phenanthroline-Eu(III) |

|---|---|---|---|

| Coordination Number | 8–9 | 9 | 8 |

| Emission Wavelength (nm) | 590–620 | 614 | 613, 618 |

| Quantum Yield | Moderate | High (~0.45) | Very High (~0.65) |

| Thermal Stability (Melting Point) | >280°C | 188°C | 137–188°C |

| Solubility | Low (organic) | Moderate (polar solvents) | High (DMF, DMSO) |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.